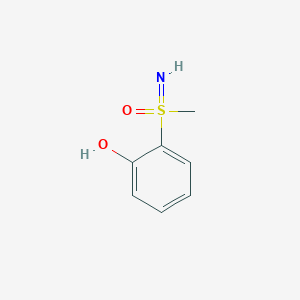

(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone is an organosulfur compound characterized by the presence of a sulfonimidoyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone typically involves the nucleophilic aromatic substitution of an aryl halide with a sulfonimidoyl group. This reaction requires specific conditions, such as the presence of a strong base and an appropriate solvent. The reaction can be carried out under mild conditions if the aryl halide is activated by electron-withdrawing groups .

Industrial Production Methods

Industrial production of this compound may involve transition-metal-catalyzed coupling reactions. These methods are efficient and allow for the large-scale synthesis of the compound. The use of transition metals such as palladium or copper can facilitate the formation of the desired product under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonimidates or sulfoximines.

Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.

Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Sulfonimidates and sulfoximines.

Reduction: Sulfonamides.

Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing other organosulfur compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored as a precursor for drug candidates, particularly those targeting sulfur-containing functional groups.

Industry: Utilized in the production of polymers and other materials with specific chemical properties

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone involves its interaction with molecular targets through its sulfonimidoyl group. This group can participate in various chemical reactions, such as nucleophilic attack or coordination with metal ions. The compound’s effects are mediated by its ability to form stable complexes with biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.

Sulfonamides: Compounds containing a sulfonamide group attached to an aromatic ring.

Sulfoximines: Organosulfur compounds with a sulfoximine functional group.

Uniqueness

(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C8H9NOS

- Molecular Weight : 169.23 g/mol

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may be beneficial in reducing oxidative stress in cells. This can contribute to its protective effects against various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation. This inhibition can lead to altered cell cycle progression and apoptosis in certain cancer cell lines.

- Antimicrobial Properties : In vitro studies indicate that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use as an antibacterial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced the viability of human cancer cell lines in a dose-dependent manner. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptosis markers. The results indicated that the compound could induce programmed cell death in cancer cells while sparing normal cells, highlighting its therapeutic potential .

- Case Study 2 : Research conducted at a leading university examined the antioxidant capacity of this compound using DPPH and ABTS assays. The findings revealed that the compound effectively scavenged free radicals, suggesting its utility as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

- Case Study 3 : An investigation into the antimicrobial effects of the compound was performed against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating that this compound could serve as a lead compound for developing new antibacterial drugs .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2-(methylsulfonimidoyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-11(8,10)7-5-3-2-4-6(7)9/h2-5,8-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAQSIUCSKAZSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.